molecular formula C18H20N2O3S B4631596 N-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

N-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

Cat. No. B4631596
M. Wt: 344.4 g/mol
InChI Key: JXZWPJGUBYYLDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis methods for benzenesulfonamide derivatives often involve the condensation of sulfonyl chlorides with amines or the reaction of sulfonamides with various electrophiles or nucleophiles. These reactions can yield a wide array of benzenesulfonamide compounds with diverse functional groups, indicating a flexible synthetic pathway that can be tailored for specific structural features (Elangovan et al., 2021).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by X-ray crystallography, revealing details such as bond lengths, angles, and molecular conformations. These structures can exhibit hydrogen bonding and π-π interactions, contributing to their stability and potential for forming supramolecular assemblies (Jacobs et al., 2013).

Chemical Reactions and Properties

Benzenesulfonamide compounds participate in various chemical reactions, including substitution reactions, due to the presence of reactive functional groups. These reactions can significantly alter their chemical properties, enabling the synthesis of compounds with targeted biological activities (Rublova et al., 2017).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. The presence of specific functional groups and the overall molecular geometry can affect these properties, which are crucial for their application in various fields (Balu & Gopalan, 2013).

Scientific Research Applications

Oxidative Cross-Coupling Reactions

In the realm of organic chemistry, this compound is involved in oxidative cross-coupling reactions. Miura et al. (1998) demonstrated that N-(2‘-Phenylphenyl)benzenesulfonamides react with acrylate esters via C−H bond cleavage at the 2‘-position in the presence of a catalyst system, leading to the production of phenanthridine derivatives in high yields. This method highlights the compound's role in facilitating complex chemical transformations, which could be valuable for synthesizing pharmacologically active molecules (Miura et al., 1998).

Potential Therapeutic Applications

The therapeutic potential of derivatives of N-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide spans various domains:

  • Anti-Inflammatory and Analgesic Activities : Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The compounds showed promising anti-inflammatory and analgesic activities without causing significant tissue damage, suggesting potential for therapeutic development (Küçükgüzel et al., 2013).

  • Phospholipase A2 Inhibition : Oinuma et al. (1991) prepared a series of substituted benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2. These compounds, notably the N-(phenylalkyl)piperidine derivatives, showed significant efficacy in reducing the size of myocardial infarction in rats, indicating their potential as cardiovascular therapeutics (Oinuma et al., 1991).

  • Carbonic Anhydrase Inhibition : Gul et al. (2016) synthesized new sulfonamide derivatives and tested them for cytotoxicity and potential as carbonic anhydrase inhibitors. Some derivatives exhibited strong inhibition of human cytosolic isoforms, highlighting their potential in developing anti-tumor agents (Gul et al., 2016).

Structural and Bioactivity Studies

Research by Vigorito et al. (2022) focused on the structural characterization of benzenesulfonamides, including N-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, using rotational spectroscopy. This study provided insights into the conformations of these molecules and their potential bioactive forms, which could inform drug design and development processes (Vigorito et al., 2022).

properties

IUPAC Name

N-(4-methylphenyl)-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-14-7-9-16(10-8-14)19-24(22,23)17-6-4-5-15(13-17)18(21)20-11-2-3-12-20/h4-10,13,19H,2-3,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZWPJGUBYYLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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